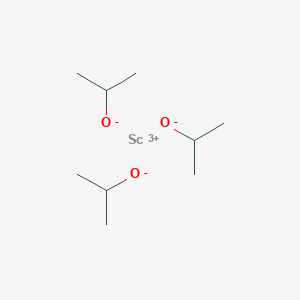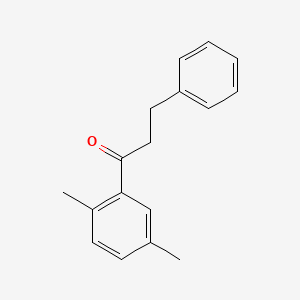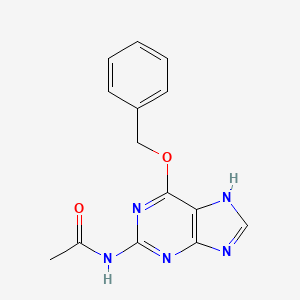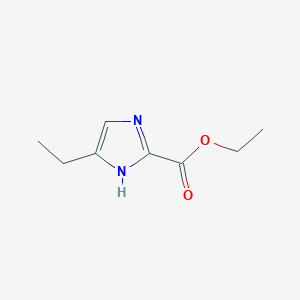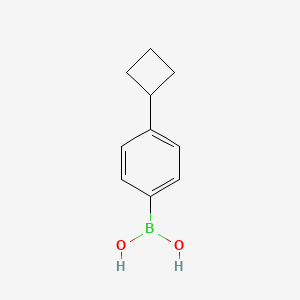
Acide (4-cyclobutylphényl)boronique
Vue d'ensemble
Description
(4-Cyclobutylphenyl)boronic acid, also known as 4-CBPB, is a type of boronic acid that has been used in various scientific research applications over the years. It is a versatile compound that has been used in a range of fields, including organic synthesis, biochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l’« Acide (4-cyclobutylphényl)boronique », peuvent interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction conduit à leur utilité dans diverses applications de détection . Ces applications peuvent être des tests homogènes ou une détection hétérogène, et la détection peut se faire à l’interface du matériau de détection ou à l’intérieur de l’échantillon en vrac .
Marquage biologique
L’interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, y compris le marquage biologique . Cela peut impliquer l’utilisation d’acides boroniques pour marquer des protéines ou d’autres molécules biologiques en vue de leur étude ou de leur détection .
Manipulation et modification des protéines
Les acides boroniques ont été utilisés pour la manipulation et la modification des protéines . Cela peut impliquer de modifier la structure ou la fonction d’une protéine, ou d’attacher d’autres molécules à une protéine .
Technologies de séparation
Les acides boroniques ont été utilisés dans les technologies de séparation . Cela peut impliquer l’utilisation d’acides boroniques pour séparer différents types de molécules en fonction de leurs interactions avec l’acide boronique .
Développement de thérapeutiques
Les acides boroniques ont été utilisés dans le développement de thérapeutiques . Cela peut impliquer l’utilisation d’acides boroniques dans le cadre d’une molécule médicamenteuse, ou comme outil dans le développement ou la production d’un médicament .
Chimie dynamique de clic
La chimie dynamique de clic à base d’acide boronique a trouvé de nombreuses applications en biologie chimique, en chimie supramoléculaire et en applications biomédicales . Cela implique l’utilisation de la conjugaison cis-diol catalysée par l’acide boronique .
Outils biochimiques
De petits récepteurs chimiques basés sur des acides boroniques ont été utilisés comme outils biochimiques à diverses fins, notamment la détection et la détection d’analytes, l’interférence dans les voies de signalisation, l’inhibition enzymatique et les systèmes de délivrance cellulaire .
Chimie des matériaux
Les acides boroniques ont été utilisés en chimie des matériaux, en particulier dans la création de microparticules pour les méthodes analytiques et dans les polymères pour la libération contrôlée de l’insuline .
Mécanisme D'action
Target of Action
The primary target of (4-cyclobutylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by (4-cyclobutylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The result of the action of (4-cyclobutylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-cyclobutylphenyl)boronic acid can be influenced by various environmental factors. For instance, it has been noted that cyclobutylboronic acid can decompose in air . Therefore, the stability and efficacy of the compound can be affected by factors such as temperature, humidity, and exposure to oxygen .
Analyse Biochimique
Biochemical Properties
(4-Cyclobutylphenyl)boronic Acid, like other boronic acids, is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium
Cellular Effects
These interactions have been exploited in sensing and separation protocols for diol appended molecules such as saccharides and anions .
Molecular Mechanism
Boronic acids are known to form reversible covalent complexes with sugars and amino acids exhibiting vicinal (1,2) or (1,3) di-Lewis base donors (alcohols or amines) . This property allows boronic acids to participate in various biochemical reactions.
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and ease of handling , which suggests that (4-Cyclobutylphenyl)boronic Acid may also exhibit stability over time in laboratory settings.
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions due to their ability to form reversible covalent complexes with sugars and amino acids .
Transport and Distribution
Boronic acids are known to interact with diol motifs and anions, suggesting that they may interact with transporters or binding proteins .
Subcellular Localization
Boronic acids are known to interact with diol motifs and anions, suggesting that they may localize to specific compartments or organelles where these interactions occur .
Propriétés
IUPAC Name |
(4-cyclobutylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8,12-13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDYFJLBAMQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468743 | |
| Record name | Boronic acid, (4-cyclobutylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845797-74-2 | |
| Record name | Boronic acid, (4-cyclobutylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-cyclobutylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



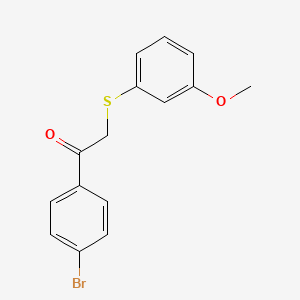


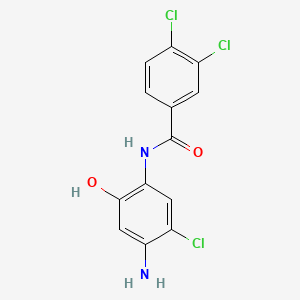


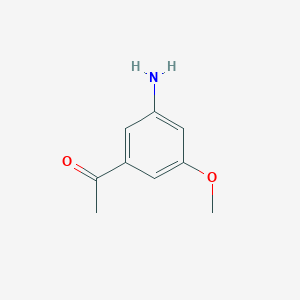

![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
